molecular formula C17H22N2O B13832818 Ethylenediamine, N-(p-methoxyphenyl)-N,N'-dimethyl-N'-phenyl- CAS No. 32869-57-1

Ethylenediamine, N-(p-methoxyphenyl)-N,N'-dimethyl-N'-phenyl-

Cat. No.: B13832818
CAS No.: 32869-57-1
M. Wt: 270.37 g/mol
InChI Key: QQFLECXFVHIRBD-UHFFFAOYSA-N
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Description

Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of both methoxyphenyl and phenyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- typically involves the reaction of ethylenediamine with p-methoxyphenyl and phenyl derivatives under specific conditions. One common method involves the use of protecting groups such as N-Alloc, N-Boc, and N-Cbz to facilitate the reaction and prevent unwanted side reactions . The reaction conditions often include the use of isocyanate intermediates, generated in situ, to react with Grignard reagents, producing the desired amides with high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a suitable solvent.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- is unique due to the presence of both methoxyphenyl and phenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

32869-57-1

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N,N'-dimethyl-N-phenylethane-1,2-diamine

InChI

InChI=1S/C17H22N2O/c1-18(15-7-5-4-6-8-15)13-14-19(2)16-9-11-17(20-3)12-10-16/h4-12H,13-14H2,1-3H3

InChI Key

QQFLECXFVHIRBD-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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